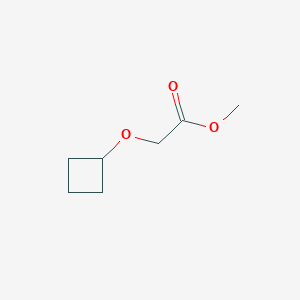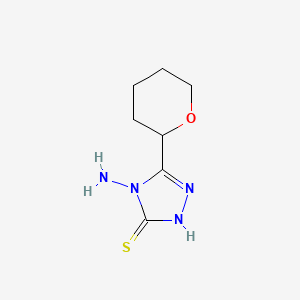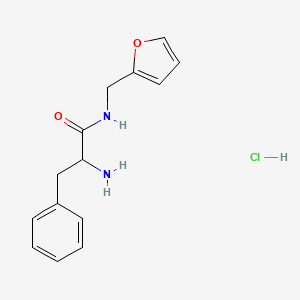
2-Amino-N-(2-furylmethyl)-3-phenylpropanamide hydrochloride
説明
Molecular Structure Analysis
The molecular formula of “2-Amino-N-(2-furylmethyl)benzamide” is C12H12N2O2 . The average mass is 216.236 Da and the monoisotopic mass is 216.089874 Da .Physical And Chemical Properties Analysis
The molecular formula of “2-Amino-N-(2-furylmethyl)benzamide” is C12H12N2O2 . The average mass is 216.236 Da and the monoisotopic mass is 216.089874 Da .科学的研究の応用
Antimutagenic Activity
Phenylpropanoids, closely related to the compound , have shown antimutagenic activity. For example, compounds isolated from clove buds suppressed the expression of the umu gene in Salmonella typhimurium, indicating potential antimutagenic properties that could be relevant to similar compounds (Miyazawa & Hisama, 2003).
Anticancer Agents
A series of functionalized amino acid derivatives, including N-substituted phenylpropanamide structures, were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some derivatives exhibited promising cytotoxicity, suggesting potential applications in designing new anticancer agents (Kumar et al., 2009).
Immunosuppressive Activity
2-Substituted 2-aminopropane-1,3-diols, structurally simplified from myriocin and bearing phenyl rings, showed immunosuppressive effects. These findings indicate the potential of similar compounds in immunosuppression, particularly for organ transplantation (Kiuchi et al., 2000).
Material Science
In material science, derivatives of phenylpropanamide have been utilized in the synthesis of polyamides and polyimides, showcasing their utility in creating materials with desirable thermal and mechanical properties (Yang & Lin, 1995).
Drug Design and Pharmacology
In pharmacology, the asymmetric synthesis of non-proteinogenic amino acids, including furyl- and phenyl-substituted compounds, highlights the role of such derivatives in drug design. These compounds exhibit unique pharmacological properties due to their "unnatural" residues and configurations, demonstrating the importance of structural diversity in therapeutic development (Kreuzfeld et al., 1996).
特性
IUPAC Name |
2-amino-N-(furan-2-ylmethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c15-13(9-11-5-2-1-3-6-11)14(17)16-10-12-7-4-8-18-12;/h1-8,13H,9-10,15H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYBBPQIZLGNIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CO2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(2-furylmethyl)-3-phenylpropanamide hydrochloride | |
CAS RN |
1246172-46-2 | |
| Record name | Benzenepropanamide, α-amino-N-(2-furanylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246172-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Cyclopropylpiperazin-1-yl)methyl]pyridin-2-amine](/img/structure/B1527446.png)
![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)
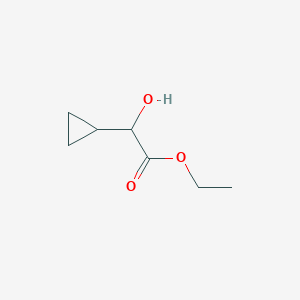
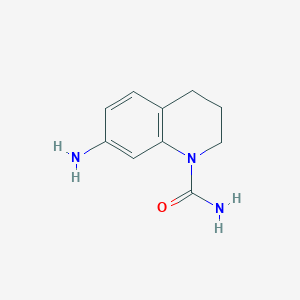
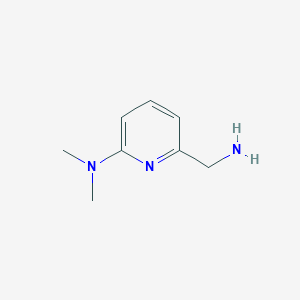
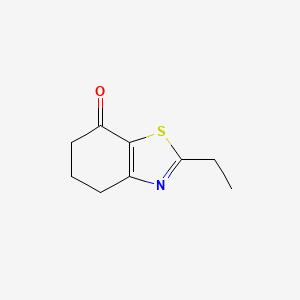
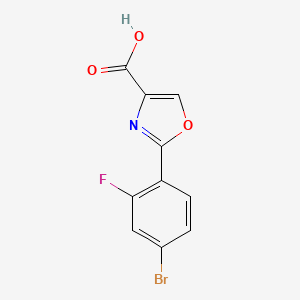
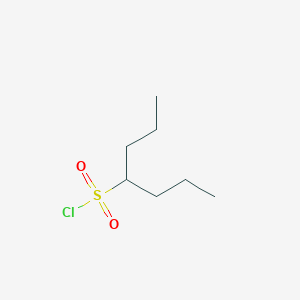
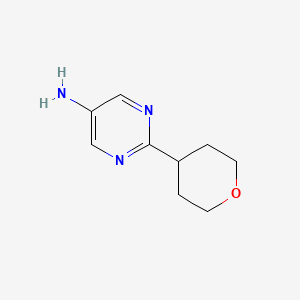
![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)
